- Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2ACS Medicinal Chemistry Letters, 2015, 6(6), 695-700,
Cas no 89684-58-2 (1-(2,4-dihydroxy-3-nitro-phenyl)ethanone)

89684-58-2 structure
Produktname:1-(2,4-dihydroxy-3-nitro-phenyl)ethanone
1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone
- Ethanone, 1-(2,4-dihydroxy-3-nitrophenyl)-
- 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone (ACI)
- Acetophenone, 2′,4′-dihydroxy-3′-nitro- (6CI)
- 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one
- 2,4-Dihydroxy-3-nitroacetophenone
- 1-(2,4-dihydroxy-3-nitro-phenyl)ethanone
- AC-31677
- SY240961
- DB-345132
- AS-36586
- MFCD22573654
- 89684-58-2
- SCHEMBL1559789
- 2 inverted exclamation mark ,4 inverted exclamation mark -Dihydroxy-3 inverted exclamation mark -nitroacetophenone
- DTXSID50536001
- AKOS016000435
- UIRUEYNZXBZBDK-UHFFFAOYSA-N
-
- MDL: MFCD22573654
- Inchi: 1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3
- InChI-Schlüssel: UIRUEYNZXBZBDK-UHFFFAOYSA-N
- Lächelt: O=C(C)C1C(O)=C([N+](=O)[O-])C(O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 197.03242232g/mol
- Monoisotopenmasse: 197.03242232g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 249
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 103Ų
- XLogP3: 2
1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170097-1G |
1-(2,4-dihydroxy-3-nitro-phenyl)ethanone |
89684-58-2 | 95% | 1g |
¥ 1,155.00 | 2023-04-13 | |
Fluorochem | 215485-1g |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 95% | 1g |
£227.00 | 2022-03-01 | |
Fluorochem | 215485-5g |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 95% | 5g |
£680.00 | 2022-03-01 | |
TRC | I779515-50mg |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01342-10g |
1-(2,4-dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 95% | 10g |
$740 | 2023-09-07 | |
A2B Chem LLC | AB92241-1g |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 95% | 1g |
$225.00 | 2024-04-19 | |
1PlusChem | 1P0044Y9-250mg |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 95% | 250mg |
$123.00 | 2025-02-21 | |
abcr | AB447246-250mg |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone; . |
89684-58-2 | 250mg |
€178.90 | 2024-04-16 | ||
Ambeed | A351110-250mg |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 95% | 250mg |
$135.0 | 2025-03-05 | |
A2B Chem LLC | AB92241-250mg |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |
89684-58-2 | 95% | 250mg |
$104.00 | 2024-04-19 |
1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ; 15 min, rt
1.2 Solvents: Acetic anhydride ; 15 min; 5 h, rt → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Acetic anhydride ; 15 min; 5 h, rt → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ; rt; 5 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Synthesis of β2-AR agonist BI-167107Youji Huaxue, 2013, 33(3), 634-639,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Water ; 2 h, 70 - 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Electrochemically Induced Cascade Reaction for the Assembly of Libraries of Biologically Relevant 1,4-Benzoxazine DerivativesJournal of Organic Chemistry, 2006, 71(17), 6374-6381,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Catalysts: Diammonium cerium hexanitrate
Referenz
- Cerium (IV) induced one pot synthesis of 2,4-dihydroxy-3-nitroacetophenone - a model for biomimetic aromatic hydroxylationsCurrent Science, 1983, 52(24), 1189-90,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetic acid
Referenz
- Reaction of cerium(IV) ammonium nitrate with aralkyl and aromatic ketonesIndian Journal of Chemistry, 1987, (10), 992-3,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 50 °C → 80 °C; 2 h, 75 - 80 °C; 80 °C → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referenz
- Total Synthesis of (-)-platensimycin by Advancing Oxo-Carbenium- and Iminium-Mediated Catalytic MethodsChemistry - A European Journal, 2014, 20(36), 11556-11573,
1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Raw materials
1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Preparation Products
1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Verwandte Literatur
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89684-58-2)1-(2,4-dihydroxy-3-nitro-phenyl)ethanone

Reinheit:99%
Menge:1g
Preis ($):295.0